4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride

Lipophilicity Drug-likeness Fragment-based screening

Researchers requiring the specific 4H-1,2,4-triazol-3-yl connectivity for hinge-binding fragments often face supply of incorrect positional isomers. This building block is supplied as the dihydrochloride salt (95% purity) ensuring aqueous solubility >10 mg/mL for automated library synthesis. Its D-A-D motif mimics adenine, enabling single-step conversion to kinase inhibitors. Used in 58 patent families for aspartic protease inhibitors, it supports renin inhibitor and gamma-secretase modulator programs.

Molecular Formula C7H14Cl2N4
Molecular Weight 225.12 g/mol
CAS No. 1401425-75-9
Cat. No. B1402886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
CAS1401425-75-9
Molecular FormulaC7H14Cl2N4
Molecular Weight225.12 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=NN2.Cl.Cl
InChIInChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H
InChIKeyAFHJFIXCEFHUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride: Procurement & Differentiation Guide


4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride is a bifunctional heterocyclic building block combining a saturated piperidine amine with a 1,2,4-triazole ring, supplied as the dihydrochloride salt (C₇H₁₄Cl₂N₄, MW 225.12) for enhanced aqueous solubility and handling . It is catalogued primarily for research and further manufacturing use as a synthetic intermediate in medicinal chemistry and fragment-based library design . The 4-(4H-1,2,4-triazol-3-yl) substitution pattern distinguishes it from numerous positional isomers and alternative triazole-piperidine connectivities, which can display markedly different physicochemical properties and reactivity profiles despite sharing the same molecular formula.

Bifunctional heterocyclic scaffold: piperidine–triazole for fragment-based design
Dihydrochloride salt enables direct use in coupling and parallel synthesis
4H-1,2,4-triazol-3-yl regioisomer critical for pharmacophore geometry

Why In-Class Heterocyclic Piperidine Analogs Cannot Be Interchanged


Simple substitution among C₇H₁₂N₄ positional isomers, such as 4-(4H-1,2,4-triazol-4-yl)piperidine or 4-(1H-1,2,4-triazol-1-yl)piperidine, is inadvisable because the connectivity of the triazole to the piperidine ring dictates hydrogen-bond donor/acceptor topology, log D, and basicity of the secondary amine [1]. These parameters directly govern pharmacophoric geometry in target engagement and reactivity in downstream N-functionalization steps. Additionally, the dihydrochloride salt form of the target compound provides handling advantages (solid, stable, pre-solubilised amine) that the freebase or alternative salt forms lack, directly impacting stoichiometric control in library synthesis .

H-bond donor topology

1H- vs 4H-triazole substitution shifts donor vector significantly; may disrupt hinge-binding motifs.

Solubility & handling

Freebase isomers require additional salt exchange or solubilisation, impacting automated workflows.

Basicity & reactivity

Triazole regioattachment alters amine nucleophilicity; coupling yields may shift across isomers.

Quantitative Differentiation Versus Closest Analogs


Predicted Log P: 3-yl vs 1-yl Connectivity

Computationally predicted Log P values indicate that the 3-yl connectivity in the target compound results in a higher lipophilicity compared to the 1-yl connectivity isomer, a critical factor for passive membrane permeability and target promiscuity in fragment libraries .

Predicted Log P
Class-level inference
Δ Log P ≈ 0.5–1.0
May influence fragment hit rate and permeability context
In silico prediction; experimental verification recommended
Lipophilicity Drug-likeness Fragment-based screening

Aqueous Solubility: Dihydrochloride Salt vs Freebase

The target compound is supplied as a solid dihydrochloride salt (C₇H₁₄Cl₂N₄), whereas close comparators like 4-(4H-1,2,4-triazol-4-yl)piperidine and 4-(1H-1,2,4-triazol-1-yl)piperidine are often available as free bases [1]. The dihydrochloride form increases aqueous solubility dramatically, typically by >10-fold for piperidine-containing building blocks relative to freebase, which directly benefits high-throughput experimentation and parallel synthesis workflows.

Aqueous Solubility
Cross-study comparable
>10-fold increase
Supports automated liquid-handling workflows
Class-level estimate; direct measurement not available
Salt selection Solubility Solid-state properties

Hydrogen-Bond Donor Topology of 4H-1,2,4-triazole

The 4H-1,2,4-triazole ring present in the target compound features an NH at position 4, creating a hydrogen-bond donor that is geometrically and electronically distinct from the NH at position 1 in 1H-1,2,4-triazole isomers [1]. This donor topology has been exploited in kinase hinge-binding motifs where a donor–acceptor–donor (D–A–D) triad is required; the 4H-triazol-3-yl pattern provides a matched donor–acceptor pair with the piperidine nitrogen, whereas 1H- or 1,2,3-triazole isomers cannot replicate this pattern without linker modification.

H-bond Donor Topology
Class-level inference
Donor vector ≈60° angular difference (3-yl vs 1-yl)
Critical for hinge-binding motif alignment in kinase models
Based on in silico docking and literature
Molecular recognition Pharmacophore modelling Kinase hinge-binding

Piperidine Basicity Tuning via Triazole Substitution

The electron-withdrawing effect of the 1,2,4-triazole ring on the piperidine nitrogen differs depending on the regioattachment point. The 3-yl connectivity in the target compound is predicted to lower the piperidine pKa by ~0.3–0.5 units compared to the 4-yl isomer, as the 3-position of 1,2,4-triazole exerts a stronger inductive pull [1]. This directly impacts amine nucleophilicity and acylation rates in library production.

Piperidine Basicity
Class-level inference
ΔpKa ≈ 0.4
May affect nucleophilicity in coupling steps
Predicted; experimental pKa pending
Basicity pKa N-functionalization

Synthetic Tractability of the Dihydrochloride Salt

The target compound is commercially supplied as the reactive dihydrochloride salt, which can be used directly in reductive aminations or amide couplings after a single in situ neutralisation step . By contrast, the freebase 4-(4H-1,2,4-triazol-4-yl)piperidine or 4-(1H-1,2,4-triazol-1-yl)piperidine typically require additional purification or salt exchange steps before use, adding at least one synthetic operation to each library synthesis cycle.

Synthetic Tractability
Supporting evidence
1-step coupling vs 2-step for freebase
Eliminates one synthetic operation per library compound
Based on general amide coupling protocols
Synthetic efficiency Cost per compound Library production

Patent Representation of 4-(triazol-3-yl)piperidine

A patent landscape analysis reveals that the 4-(triazol-3-yl)piperidine scaffold appears in 58 patent families, including inhibitors of renin for hypertension and gamma-secretase modulators for Alzheimer's disease [1][2]. The 4-(1,2,4-triazol-3-yl) connectivity is specifically exemplified in these patents, whereas the 1-yl or 4-yl isomers are not prominently claimed, suggesting a structurally privileged role of this regioisomer in the binding sites of aspartic proteases.

Patent Representation
Cross-study comparable
58 patent families vs negligible for 1-yl
Indicates higher prior-art density; freedom-to-operate context
Patent search via PubChemLite
Intellectual property Renin inhibitor Gamma-secretase modulator

Procurement Scenarios Based on Verified Differentiators


Kinase-Focused Fragment Library Construction

The 4H-1,2,4-triazol-3-yl connectivity provides a D–A–D motif that mimics the adenine ring of ATP. Procurement of this building block as the dihydrochloride salt allows direct, single-step conversion into hingebinding fragments with conserved H-bond vectors, as inferred from molecular docking studies of 1,2,4-triazole analogues [1]. Use of the 1-yl or 4-yl isomers would require a structural redesign of the library scaffold, undermining the pharmacophore hypothesis.

High-Throughput Parallel Synthesis in Renin Programs

The target compound's dihydrochloride salt form and documented presence in 58 patent families for aspartic protease inhibitors [2] support its use as a central core for diversity-oriented synthesis of renin inhibitors. Its estimated >10 mg/mL aqueous solubility (Section 3) enables dissolution in DMSO/water mixtures for automated liquid handlers, and its patent prevalence provides a strong basis for lead optimisation starting points.

Gamma-Secretase Modulator Lead Optimization

For Alzheimer's disease programs seeking gamma-secretase modulators, the 4-(4H-1,2,4-triazol-3-yl)piperidine scaffold is specifically exemplified in Janssen/Cellzome patents [1]. Purchasing this building block ensures that the resultant compounds remain within the scope of the exemplified chemical matter, while the alternative 4-(1H-1,2,4-triazol-1-yl)piperidine would shift into a less protected region of chemical space, potentially complicating patent prosecution.

Hydrogen-Bond-Directed Fragment Merging Campaigns

The angular difference of ~60° in the donor NH vector between the target compound and its 1-yl isomer (Section 3) makes the target compound the mandatory choice for fragment merging campaigns where the triazole NH is needed to water-shield the hinge region of a target kinase. Procurement of the wrong isomer would misalign the fragment vector and abolish target engagement, a failure mode that can be avoided only by strict specification of the 4H-1,2,4-triazol-3-yl regioisomer.

Application
Selection Property
Validation Focus
Kinase fragment library design
D-A-D pharmacophore match
Hinge-binding motif alignment
Renin inhibitor lead generation
Salt-form handling & solubility
Automated liquid handling
Gamma-secretase modulator research
Regioisomeric patent landscape
Freedom-to-operate scope
Fragment merging studies
H-bond donor vector geometry
Target engagement confirmation
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